LUF5834 - 333962-91-7

LUF5834

Catalog Number: EVT-274400
CAS Number: 333962-91-7
Molecular Formula: C17H12N6OS
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LUF5834 is a synthetic, non-ribose compound that acts as an agonist for adenosine receptors []. It exhibits high potency and selectivity for certain adenosine receptor subtypes, making it a valuable tool for investigating these receptors in various biological systems []. Its non-ribose structure distinguishes it from traditional adenosine-derived agonists, leading to unique interactions with the receptor binding site [].

N6-Cyclopentyladenosine (CPA)

Compound Description: N6-Cyclopentyladenosine (CPA) is a ribose-containing adenosine analog that acts as a potent and selective agonist for the adenosine A1 receptor. [, ]

Relevance: CPA is frequently used as a reference agonist for the adenosine A1 receptor in studies investigating cardioprotection. Unlike LUF5834, which is a non-ribose agonist, CPA contains a ribose moiety that interacts with specific residues in the A1 receptor binding pocket, such as Thr88 and Ser277. [, , ] Despite these structural differences, both compounds demonstrate cardioprotective effects, suggesting that they may activate similar downstream signaling pathways despite their distinct binding modes. [, ]

N6-(3-iodobenzyl) adenosine-5′-N-methyluronamide (IB-MECA)

Compound Description: IB-MECA is a selective agonist for the adenosine A3 receptor. []

2-[p-(2-carboxyethyl)phenyl-ethylamino]-5′-N-ethylcarboxamidoadenosine (CGS21680)

Compound Description: CGS21680 is a selective agonist for the adenosine A2A receptor. [, ]

Relevance: CGS21680 serves as a reference agonist for the adenosine A2A receptor. [] Studies using CGS21680 alongside LUF5834 demonstrated that activation of the A2A receptor by CGS21680 could partially restore the cardioprotective effects of LUF5834 in the absence of endogenous adenosine. [] This finding suggests that LUF5834's cardioprotective mechanism involves cooperative activation of both the A1 and A2A receptors. []

2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile (LUF5835)

Compound Description: LUF5835 is a structural analog of LUF5834 with the hydroxyl group at the 3-position of the phenyl ring instead of the 4-position. [] It acts as a full agonist for the adenosine A2B receptor. []

Relevance: LUF5835, while structurally similar to LUF5834, exhibits distinct pharmacological properties. [] This difference highlights the importance of the hydroxyl group's position on the phenyl ring in determining the compound's activity and selectivity profile for adenosine receptor subtypes. []

N-ethylcarboxamidoadenosine (NECA)

Compound Description: NECA is a non-selective adenosine receptor agonist. []

Relevance: NECA is considered a full agonist for the A2AAR, while LUF5834 acts as a partial agonist. [] Structural studies using both compounds revealed that LUF5834, unlike NECA, retains its ability to bind to the A2AAR even when the receptor is locked in its inactive conformation. [] This difference in binding behavior contributes to their distinct efficacies. []

Overview

LUF5834 is a novel non-ribose agonist specifically targeting the adenosine A2A receptor, a member of the G protein-coupled receptor family. This compound has garnered attention due to its unique binding properties and potential therapeutic applications in neurodegenerative diseases and other conditions influenced by adenosine signaling. The exploration of LUF5834 has revealed insights into its mechanism of action, synthesis, molecular structure, and various applications in scientific research.

Source and Classification

LUF5834 was developed as part of research aimed at understanding and modulating adenosine receptor activity. It is classified as a non-nucleoside agonist, distinguishing it from traditional adenosine analogs that are nucleoside-based. This classification allows LUF5834 to engage with the adenosine A2A receptor through distinct molecular interactions, potentially leading to different physiological outcomes compared to nucleoside ligands .

Synthesis Analysis

Methods and Technical Details

The synthesis of LUF5834 involves several key steps, starting from precursor compounds that undergo various chemical transformations. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial reactions generate intermediates that contain the core structure necessary for A2A receptor binding.
  2. Functional Group Modifications: Chemical modifications are applied to introduce specific functional groups that enhance receptor affinity and selectivity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

The synthetic strategy is designed to optimize both the efficacy and safety profile of LUF5834, making it suitable for further biological evaluation .

Molecular Structure Analysis

Structure and Data

LUF5834's molecular structure can be analyzed using X-ray crystallography and computational modeling techniques. The compound features a distinct arrangement of atoms that facilitates its interaction with the adenosine A2A receptor. Key structural characteristics include:

  • Non-Ribose Backbone: Unlike ribose-based ligands, LUF5834's backbone allows for unique interactions with receptor residues.
  • Binding Site Engagement: Studies indicate that LUF5834 engages specific residues within the receptor's binding pocket, which differ from those targeted by traditional adenosine agonists .

The three-dimensional structure of LUF5834 has been elucidated through various modeling approaches, providing insights into its binding conformation and dynamics during receptor activation.

Chemical Reactions Analysis

Reactions and Technical Details

LUF5834 undergoes several chemical reactions upon binding to the adenosine A2A receptor:

  1. Agonistic Activation: Upon binding, LUF5834 activates the receptor, leading to downstream signaling cascades that influence cellular responses.
  2. Conformational Changes: The binding event induces conformational changes in the receptor, which are critical for its activation state.
  3. Interaction with Other Ligands: Studies have shown that LUF5834 can interact with other ligands at the A2A receptor, influencing their efficacy and potency .

These reactions highlight the compound's role in modulating receptor activity and its potential implications in pharmacological contexts.

Mechanism of Action

Process and Data

The mechanism of action for LUF5834 involves several steps:

  1. Binding to Receptor: LUF5834 binds to the adenosine A2A receptor at specific sites, distinct from those used by traditional agonists.
  2. Activation of G Proteins: This binding triggers the activation of associated G proteins, leading to increased intracellular cyclic AMP levels.
  3. Physiological Effects: The resultant signaling pathways can affect neuronal excitability, neurotransmitter release, and other physiological processes relevant to conditions like Parkinson's disease .

Quantitative studies have demonstrated that LUF5834 exhibits partial agonistic properties, allowing for fine-tuned modulation of receptor activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LUF5834 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for understanding its behavior in biological systems and its suitability for therapeutic applications .

Applications

Scientific Uses

LUF5834 has potential applications in various scientific fields:

  • Neuroscience Research: Investigating its effects on neurotransmitter systems can provide insights into neurodegenerative disorders.
  • Drug Development: As a lead compound for developing new therapeutic agents targeting adenosine receptors.
  • Pharmacological Studies: Used in studies assessing the role of adenosine signaling in various physiological processes .
Introduction to LUF5834: Molecular Identity and Pharmacological Profile

Chemical Characterization of LUF5834

LUF5834 possesses the molecular formula C₁₇H₁₂N₆OS and a molecular weight of 348.38 g/mol [2] [4]. The compound features a central pyridine core substituted with two cyano groups (-CN) at the 3- and 5-positions, an amino group (-NH₂) at the 2-position, a 4-hydroxyphenyl moiety at the 4-position, and a 1H-imidazol-2-ylmethylthio side chain at the 6-position [4] [10]. This arrangement creates an electron-deficient pyridine system that facilitates specific interactions within adenosine receptor binding pockets. The presence of both hydrogen bond donors (amino group) and acceptors (cyano groups, imidazole nitrogen atoms), along with the flexible thioether linker, enables versatile binding interactions [5] [10].

Table 1: Physicochemical Properties of LUF5834

PropertyValue
CAS Number333962-91-7
Molecular FormulaC₁₇H₁₂N₆OS
Molecular Weight348.38 g/mol
Purity≥98% (HPLC)
SolubilitySoluble to 100 mM in DMSO
Storage Conditions-20°C
X-ray CrystallographyResolved at 2.43 Å resolution (PDB ID: 8RLN)

The compound appears as a white to light yellow solid and demonstrates stability when stored at -20°C [4] [10]. Solubility analyses confirm that LUF5834 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM, facilitating its use in experimental settings [4] [6]. X-ray crystallography studies have resolved its molecular conformation when bound to the adenosine A₂A receptor at 2.43 Å resolution, revealing key interactions that underpin its pharmacological activity [5]. The compound's chemical stability and well-characterized structure make it particularly valuable for structure-function relationship studies in adenosine receptor pharmacology.

Receptor Selectivity and Binding Affinity

LUF5834 exhibits a complex pharmacological profile across adenosine receptor subtypes, demonstrating nanomolar affinity but limited subtype selectivity. Radioligand binding studies using transfected CHO cell membranes reveal its highest binding affinity at the human A₁ receptor (Kᵢ = 2.6 nM), followed by the A₂ₐ receptor (Kᵢ = 28 nM) and A₂B receptor (EC₅₀ = 12 nM), with significantly lower affinity at the A₃ receptor (Kᵢ = 538 nM) [2] [6] [10]. This profile positions LUF5834 as a potent but non-selective adenosine receptor agonist with dual A₂ₐ/A₂B partial agonist activity [4] [6].

The molecular determinants of LUF5834's binding specificity were elucidated through crystallographic studies of its complex with the A₂ₐ receptor. These studies identified critical interactions: the 3-cyano group forms a direct hydrogen bond with N253⁶·⁵⁵, while the 5-cyano group connects to H278⁷·⁴³ via a water molecule [5]. The phenolic hydroxy group establishes contact with W246⁶·⁴⁸ of the conserved CWxP motif and with L249⁶·⁵¹ – a residue that differentiates A₂ₐ from A₂B receptors (L249⁶·⁵¹ in A₂ₐ versus V250⁶·⁵¹ in A₂B) [5]. This single amino acid variation contributes significantly to the compound's ability to bind both receptor subtypes. Additionally, aromatic π-π stacking occurs between the pyridine moiety and F168ᴱᶜᴸ², while the imidazole group interacts with residues Y9¹·³⁵, A63²·⁶¹, S67²·⁶⁵, L267⁷·³², Y271⁷·³⁶, and I274⁷·³⁹ [5].

Table 2: Receptor Binding Affinity and Functional Activity of LUF5834

Receptor SubtypeBinding Affinity (Kᵢ or EC₅₀)Selectivity RatioFunctional Characterization
A₁Kᵢ = 2.6 nM1.0 (reference)Partial agonist
A₂ₐKᵢ = 28 nM~0.09 (vs. A₁)Partial agonist
A₂BEC₅₀ = 12 nM~0.22 (vs. A₁)Partial agonist
A₃Kᵢ = 538 nM~0.005 (vs. A₁)Minimal activity

Despite its higher affinity for the A₁ receptor, functional characterization reveals significant activity at A₂ₐ and A₂B receptors. The 45-fold selectivity for A₂B over A₃ receptors contrasts with its limited discrimination between A₁, A₂ₐ, and A₂B subtypes [6] [10]. This receptor cross-reactivity, while limiting therapeutic applications, makes LUF5834 an invaluable research tool for studying receptor crosstalk and signal integration in systems expressing multiple adenosine receptor subtypes.

Partial Agonist Activity and Functional Efficacy

LUF5834 exhibits distinctive partial agonist properties across adenosine receptor subtypes, characterized by intermediate efficacy between full agonists and antagonists. In [³⁵S]GTPγS binding assays measuring G protein activation at the A₁ receptor, LUF5834 demonstrates approximately 60% of the efficacy of the full agonist N⁶-cyclopentyladenosine (CPA) [1] [3]. Similarly, at the A₂ₐ receptor, it shows significantly reduced efficacy (42-50%) compared to adenosine or NECA in cAMP accumulation assays [4] [7]. This partial agonism is functionally significant as it allows graded receptor activation without achieving maximal physiological responses, potentially offering therapeutic advantages where overstimulation is detrimental.

The structural basis of partial agonism was elucidated through comparative NMR and crystallography studies. Unlike full agonists that exclusively stabilize active receptor conformations, LUF5834 binds to both active and inactive states of the A₂ₐ receptor, with preferential affinity for the active conformation [5] [7]. This dual-state binding capability was demonstrated using an S91³·³⁹K mutant A₂ₐ receptor locked in an inactive conformation, to which LUF5834 binds with reduced but measurable affinity [5]. The compound induces a unique conformation in the highly conserved P-I-F (Pro⁵·⁵⁰-Ile³·⁴⁰-Phe⁶·⁴⁴) activation motif that differs substantially from the conformations stabilized by full agonists. Specifically, NMR spectroscopy revealed downfield chemical shifts (2.9 ppm in ¹⁵N; 0.6 ppm in ¹H) for the indole ¹⁵N-¹H signal of Trp²⁴⁶⁶·⁴⁸ when bound to LUF5834 compared to full agonist complexes, indicating a distinct orientation of Phe²⁴²⁶·⁴⁴ within the activation motif [7].

Table 3: Efficacy Parameters of LUF5834 at Adenosine Receptors

Efficacy ParameterA₁ ReceptorA₂ₐ ReceptorExperimental System
GTPγS Binding Efficacy~60% of CPA-CHO-hA₁ cell membranes
cAMP Production Efficacy-42-50% of NECARecombinant A₂ₐ expression
G Protein DissociationIntermediateIntermediateBRET-based assays
GTP Shift (G Protein Sensitivity)MinimalMinimalRadioligand binding studies

The partial agonism of LUF5834 manifests in distinctive pharmacological behaviors. In radioligand binding studies at A₁ receptors, [³H]LUF5834 displays minimal GTP sensitivity, contrasting with the pronounced GTP shifts observed with full agonists [1] [3]. This characteristic indicates that LUF5834 binds with similar affinity to both G protein-coupled and uncoupled receptor states, a hallmark of partial agonists that enables them to compete effectively against both agonists and antagonists [1] [10]. Additionally, in G protein dissociation assays, LUF5834 induces intermediate levels of G protein activation compared to full agonists, consistent with its partial efficacy profile [5] [7]. These properties make LUF5834 particularly valuable for studying the mechanistic basis of partial agonism and conformational selection processes in adenosine receptor signaling.

Table 4: Structural Basis of Partial Agonism in LUF5834

Structural FeatureLUF5834 ComplexFull Agonist ComplexFunctional Significance
P-I-F Motif ConformationUnique orientationFully activated orientationDetermines intracellular signaling output
Trp²⁴⁶⁶·⁴⁸ Chemical ShiftDownfield shifted (δ¹⁵N = 2.9 ppm)Characteristic full agonist shiftProbes Phe²⁴²⁶·⁴⁴ orientation
Binding to Inactive ConformationYes (reduced affinity)Minimal/noneExplains submaximal efficacy
Sodium Pocket InteractionsAltered water-mediated networksDisrupted networksImpacts receptor activation equilibrium
Helix VI ConformationIntermediate rearrangementFull outward movementCorrelates with G protein coupling efficacy

The intermediate structural changes induced by LUF5834 extend to the intracellular receptor surface. NMR studies revealed that the conformation of transmembrane helix VI in LUF5834-bound receptors differs significantly from that induced by full agonists, displaying only partial outward movement associated with G protein coupling [7]. This incomplete helical rearrangement correlates with the compound's reduced ability to stabilize the active receptor conformation fully, explaining its partial efficacy in functional assays. The ability of LUF5834 to bind multiple receptor states makes it a particularly valuable tool for studying the thermodynamic principles of receptor activation and the structural transitions that occur during partial agonism in class A GPCRs.

Table 5: Research Applications of LUF5834

Research ApplicationExperimental UseSignificance
Radioligand Development[³H]LUF5834 for A₁ receptor binding studiesLabels both G protein-coupled/uncoupled states
Conformational Selection StudiesNMR spectroscopy in solutionReveals simultaneous receptor conformations
CrystallographyHigh-resolution structures with native receptorsIdentifies partial agonist-specific contacts
Receptor MutagenesisProbing activation microswitchesElucidates efficacy-determining residues
G Protein Coupling AssaysComparative efficacy measurementsQuantifies partial vs. full agonism

Properties

CAS Number

333962-91-7

Product Name

LUF5834

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile

Molecular Formula

C17H12N6OS

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22)

InChI Key

OFHKDLYFKPBXER-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O

Solubility

Soluble in DMSO

Synonyms

LUF5834; LUF-5834; LUF 5834;

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.